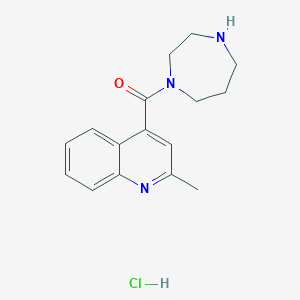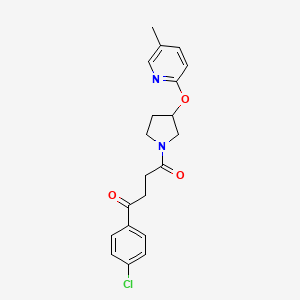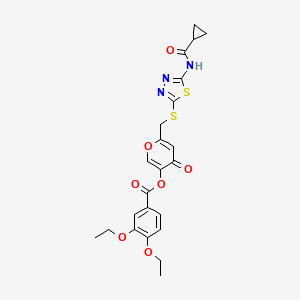
1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Transformation and Environmental Impact of Diazepam Derivatives
One significant area of research involves the transformation products of diazepam, a structurally related compound, during water chlorination disinfection processes. Studies have identified chlorinated byproducts of diazepam, which raises concerns about the presence and potential toxicity of such disinfection byproducts (DBPs) in drinking water. These findings are crucial for understanding the environmental fate and impact of diazepam and its derivatives, including the potential formation of toxic byproducts and their occurrence levels in drinking water systems (Xin Zhang et al., 2019).
Photochemical Synthesis and Degradation Studies
Research into the photochemical synthesis of benzodiazepines from azido precursors offers insight into synthetic pathways that could be relevant to the production and modification of 1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone hydrochloride. These studies provide a foundation for understanding the chemical behavior and potential applications of diazepine derivatives in pharmaceuticals and organic chemistry (H. Sawanishi et al., 1985).
Novel Synthesis and Analytical Techniques
Innovative synthetic methods and analytical techniques for diazepine derivatives are under constant development, contributing to the broader field of medicinal chemistry and drug design. For example, the chemodivergent synthesis approach for creating structurally diverse compounds offers potential for the development of new pharmaceuticals and materials. These methodologies enable the efficient synthesis of complex molecular architectures from simple starting materials, highlighting the versatility and potential applications of diazepine and quinolinyl methanone derivatives in various scientific domains (Isravel Muthukrishnan et al., 2020).
properties
IUPAC Name |
1,4-diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.ClH/c1-12-11-14(13-5-2-3-6-15(13)18-12)16(20)19-9-4-7-17-8-10-19;/h2-3,5-6,11,17H,4,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUOHVPWLGOOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2888597.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)



![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2888607.png)


![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888613.png)


![4-(4-Cyclopropylsulfonylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2888618.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)